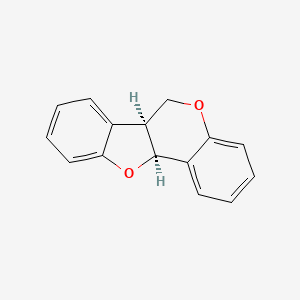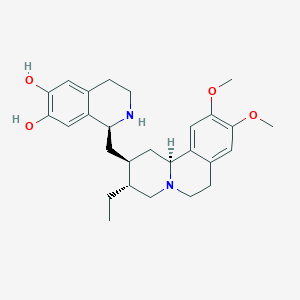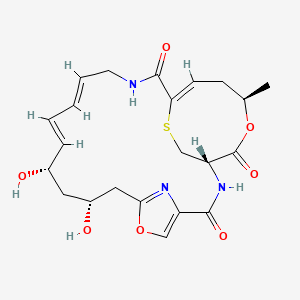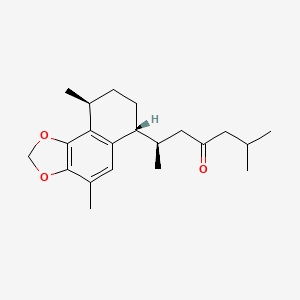
3-(4-ヒドロキシフェニル)プロパナール
説明
3-(4-Hydroxyphenyl)propanal, also known as 4-hydroxybenzenepropanal, is an organic compound with the molecular formula C9H10O2. It is a member of the phenylpropanoids, a class of organic compounds that are biosynthesized by plants. This compound is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanal group.
科学的研究の応用
3-(4-Hydroxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
生化学分析
Biochemical Properties
3-(4-Hydroxyphenyl)propanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism and detoxification of aldehydes in the body. Additionally, 3-(4-Hydroxyphenyl)propanal can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of 3-(4-Hydroxyphenyl)propanal on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-(4-Hydroxyphenyl)propanal can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)propanal exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, 3-(4-Hydroxyphenyl)propanal can influence gene expression by acting as a ligand for transcription factors that regulate antioxidant response elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxyphenyl)propanal have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that 3-(4-Hydroxyphenyl)propanal can have sustained effects on cellular function, particularly in terms of maintaining antioxidant defenses and modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)propanal in animal models vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant capacity and reducing inflammation. At high doses, it can lead to toxic effects, including liver damage and oxidative stress. These findings highlight the importance of dose optimization in potential therapeutic applications .
Metabolic Pathways
3-(4-Hydroxyphenyl)propanal is involved in several metabolic pathways, including those related to phenylpropanoid metabolism. It is metabolized by aldehyde dehydrogenase to form 3-(4-hydroxyphenyl)propionic acid, which can further undergo conjugation reactions to form glucuronides and sulfates. These metabolites are more water-soluble and can be readily excreted from the body .
Transport and Distribution
Within cells and tissues, 3-(4-Hydroxyphenyl)propanal is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(4-Hydroxyphenyl)propanal is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be found in the mitochondria, where it may play a role in modulating oxidative phosphorylation and ROS production .
準備方法
Synthetic Routes and Reaction Conditions: 3-(4-Hydroxyphenyl)propanal can be synthesized through various methods. One common method involves the reduction of 4-hydroxycinnamaldehyde using hydrogen in the presence of a palladium catalyst. Another method includes the aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde, followed by hydrogenation.
Industrial Production Methods: In industrial settings, the production of 3-(4-Hydroxyphenyl)propanal often involves the catalytic hydrogenation of 4-hydroxycinnamaldehyde. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 3-(4-Hydroxyphenyl)propanal can undergo oxidation reactions to form 4-hydroxybenzenepropanoic acid.
Reduction: The compound can be reduced to 3-(4-hydroxyphenyl)propanol using reducing agents such as sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxy group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 4-Hydroxybenzenepropanoic acid.
Reduction: 3-(4-Hydroxyphenyl)propanol.
Substitution: Various substituted phenylpropanals depending on the substituent used.
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)propanal involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, signal transduction pathways, and gene expression. The aldehyde group can also form Schiff bases with amino groups in proteins, potentially altering their function.
類似化合物との比較
4-Hydroxybenzaldehyde: Similar structure but lacks the propanal group.
4-Hydroxycinnamaldehyde: Contains a double bond in the propanal chain.
3-(4-Hydroxyphenyl)propanol: The aldehyde group is reduced to an alcohol.
Uniqueness: 3-(4-Hydroxyphenyl)propanal is unique due to its combination of a hydroxy group on the phenyl ring and an aldehyde group on the propanal chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
3-(4-hydroxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQXZCFSBLNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474676 | |
| Record name | 3-(4-hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20238-83-9 | |
| Record name | 3-(4-hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)





